molecular formula C14H12N6 B12218570 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12218570
M. Wt: 264.29 g/mol
InChI Key: LSLIVRNXLBUJCB-UHFFFAOYSA-N
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Description

2-Ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique triazole ring fusion, which enhances its biological activity and selectivity. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further drug development .

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

4-ethyl-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H12N6/c1-2-12-17-14-11-8-16-20(10-6-4-3-5-7-10)13(11)15-9-19(14)18-12/h3-9H,2H2,1H3

InChI Key

LSLIVRNXLBUJCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4

Origin of Product

United States

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